![molecular formula C22H28N2O4 B4779425 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention due to its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the dopamine D3 receptor, which may contribute to its antipsychotic and anxiolytic effects. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been shown to act as a 5-HT1A receptor agonist, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is its potential as a radioligand for imaging the serotonin 5-HT1A receptor in the brain using PET. This can provide valuable information about the distribution and density of these receptors in the brain. However, one limitation of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine is its relatively low potency as a dopamine D3 receptor antagonist, which may limit its therapeutic potential in this area.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine. Another area of research is the investigation of the potential of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine as a treatment for drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine and its potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential application in the treatment of various diseases. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential as a dopamine D3 receptor antagonist, which is a promising target for the treatment of drug addiction. Additionally, 1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have potential as a radioligand for imaging the serotonin 5-HT1A receptor in the brain using positron emission tomography (PET).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-18(28-21-12-8-7-11-20(21)27-3)22(25)24-15-13-23(14-16-24)17-9-5-6-10-19(17)26-2/h5-12,18H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRARBQXNCHXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)
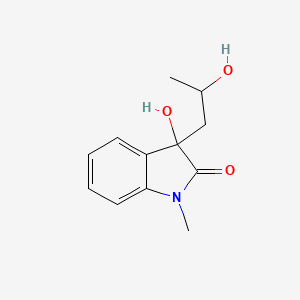
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4779351.png)
![2-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779357.png)
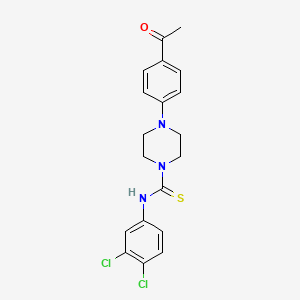
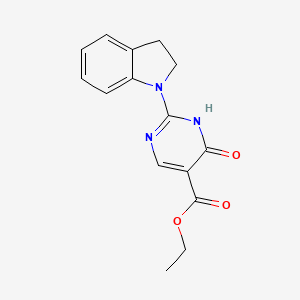
![1-[(4-sec-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4779368.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4779371.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4779377.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4779391.png)
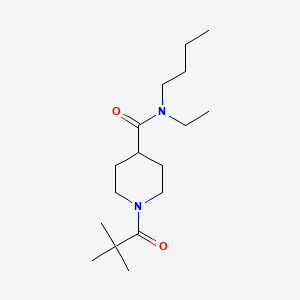
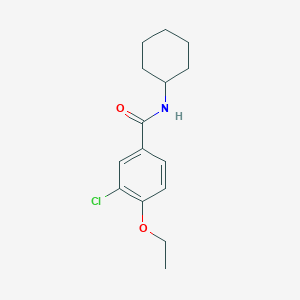
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)